molecular formula C5H8BrNO3 B14193935 4-Bromo-2-(methoxyimino)butanoic acid CAS No. 850794-88-6

4-Bromo-2-(methoxyimino)butanoic acid

Cat. No.: B14193935
CAS No.: 850794-88-6
M. Wt: 210.03 g/mol
InChI Key: WZOJQLMKSBIBPN-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxyimino)butanoic acid is an organic compound with the molecular formula C5H8BrNO3. This compound is characterized by the presence of a bromine atom, a methoxyimino group, and a butanoic acid backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxyimino)butanoic acid typically involves the bromination of 2-(methoxyimino)butanoic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxyimino)butanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the methoxyimino group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 4-substituted derivatives.

    Oxidation: Formation of 4-bromo-2-oxo derivatives.

    Reduction: Formation of 2-amino-4-bromobutanoic acid.

Scientific Research Applications

4-Bromo-2-(methoxyimino)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxyimino)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxyimino group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-(methoxyimino)acetic acid
  • 4-Chloro-2-(methoxyimino)butanoic acid
  • 4-Bromo-2-(hydroxyimino)butanoic acid

Uniqueness

4-Bromo-2-(methoxyimino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

850794-88-6

Molecular Formula

C5H8BrNO3

Molecular Weight

210.03 g/mol

IUPAC Name

4-bromo-2-methoxyiminobutanoic acid

InChI

InChI=1S/C5H8BrNO3/c1-10-7-4(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9)

InChI Key

WZOJQLMKSBIBPN-UHFFFAOYSA-N

Canonical SMILES

CON=C(CCBr)C(=O)O

Origin of Product

United States

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